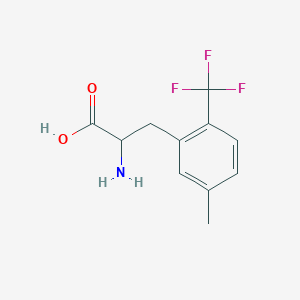

5-Methyl-2-(trifluoromethyl)-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)7(4-6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKOHLMGPSUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-64-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the novel amino acid analogue, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the predicted physicochemical and spectroscopic characteristics of this compound. Given the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling and established principles of organic chemistry to offer a robust profile. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis and analytical characterization of this and similar fluorinated amino acids, providing a valuable resource for its practical application in research and development.

Introduction: The Significance of Fluorinated Phenylalanine Analogues

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylalanine, an essential aromatic amino acid, is a frequent target for such modifications due to its critical role in peptide and protein structure and function.

This compound is a novel, non-proteinogenic amino acid that combines two key structural modifications: a methyl group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a particularly powerful modulator of electronic and lipophilic properties, while the methyl group can provide steric bulk and influence metabolic pathways. This unique combination of substituents suggests that this compound holds significant potential as a building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. This guide aims to provide a foundational understanding of its chemical properties to facilitate its exploration in drug discovery and chemical biology.

Physicochemical Properties: A Predictive Analysis

In the absence of extensive experimental data, the physicochemical properties of this compound have been predicted using established computational models. These predictions offer valuable insights into the molecule's behavior in various chemical and biological environments.

| Property | Predicted Value | Method | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₂F₃NO₂[1] | - | Fundamental for identification and molecular weight determination. |

| Molecular Weight | 247.21 g/mol [1] | - | Crucial for stoichiometric calculations in synthesis and analysis. |

| Melting Point | 180-200 °C (decomposes) | Estimation based on similar structures | Purity assessment and formulation development. |

| Boiling Point | Not applicable (decomposes) | - | Not relevant for a solid that decomposes upon heating. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, methanol) | Structural analogy | Impacts formulation, bioavailability, and experimental design. |

| pKa (acidic) | ~2.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

| pKa (basic) | ~9.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

| LogP | ~2.8 | Predictive software (e.g., XLogP3) | A measure of lipophilicity, which correlates with membrane permeability and bioavailability. |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of novel compounds. While experimental spectra for this compound are not publicly available, this section provides predicted spectral features and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

~8.0-9.0 ppm (broad singlet, 2H): Amine protons (-NH₂).

-

~7.3-7.6 ppm (multiplet, 3H): Aromatic protons of the phenyl ring.

-

~4.0-4.2 ppm (triplet, 1H): Alpha-proton (-CH).

-

~3.0-3.3 ppm (doublet of doublets, 2H): Beta-protons (-CH₂).

-

~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).

-

~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

~170-175 ppm: Carboxylic acid carbon (-COOH).

-

~120-140 ppm: Aromatic carbons, including the carbon attached to the trifluoromethyl group (quartet due to C-F coupling).

-

~55-60 ppm: Alpha-carbon (-CH).

-

~35-40 ppm: Beta-carbon (-CH₂).

-

~20-25 ppm: Methyl carbon (-CH₃).

-

~120-130 ppm (quartet, J ≈ 270-280 Hz): Trifluoromethyl carbon (-CF₃).

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):

-

~ -60 to -65 ppm (singlet): Trifluoromethyl group (-CF₃).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider using techniques like DEPT to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all proton and carbon signals and confirm the molecular structure.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr pellet):

-

3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100-1350 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the trifluoromethyl group.

-

~1500-1600 cm⁻¹: N-H bending vibration of the amine.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electrospray Ionization, Positive Mode):

-

[M+H]⁺: m/z 248.0893 (corresponding to C₁₁H₁₃F₃NO₂⁺)

-

[M+Na]⁺: m/z 270.0712 (corresponding to C₁₁H₁₂F₃NNaO₂⁺)

-

Fragmentation Pattern: Expect characteristic fragments corresponding to the loss of the carboxylic acid group (-45 Da), the trifluoromethyl group (-69 Da), and cleavage of the side chain.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

A Plausible Synthetic Pathway

While a specific published synthesis for this compound was not identified, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis of substituted phenylalanine analogues. A common and effective approach involves the alkylation of a glycine equivalent with a suitably substituted benzyl halide.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol:

-

Synthesis of 1-(Bromomethyl)-5-methyl-2-(trifluoromethyl)benzene: a. Reduction: Reduce 5-methyl-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. b. Bromination: Convert the resulting benzyl alcohol to the benzyl bromide using a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).

-

Alkylation of a Glycine Equivalent: a. Protection and Enolate Formation: Protect the amino group of a glycine ester (e.g., ethyl glycinate) with a suitable protecting group (e.g., benzophenone imine). Treat the protected glycine ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. b. Alkylation: React the enolate with the previously synthesized 1-(bromomethyl)-5-methyl-2-(trifluoromethyl)benzene.

-

Deprotection: a. Hydrolysis of the Imine: Hydrolyze the benzophenone imine protecting group under acidic conditions to reveal the free amine. b. Saponification of the Ester: Hydrolyze the ethyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Purification: Purify the final product, this compound, by recrystallization or column chromatography.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it may have unknown toxicological properties. Standard laboratory safety practices for handling fine chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet underexplored building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, offering a valuable starting point for researchers. The outlined experimental protocols for its synthesis and characterization are based on robust and widely accepted methodologies, providing a practical framework for its incorporation into research programs. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for the exciting application of this unique fluorinated amino acid in the advancement of medicinal chemistry and drug discovery.

References

Sources

The Predicted Biological Activity and Experimental Characterization of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine

An In-depth Technical Guide

Abstract

5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a novel, non-canonical amino acid (NCAA) whose biological activities are not yet extensively documented in publicly available literature. Its unique structure, combining a phenylalanine scaffold with electron-withdrawing trifluoromethyl and electron-donating methyl groups, suggests a high potential for novel pharmacological effects. This guide provides a theoretical framework for its predicted biological activities, drawing parallels from structurally related compounds and foundational principles of medicinal chemistry. We hypothesize that its primary interactions may involve neuromodulation via competitive inhibition of amino acid transporters, metabolic enzyme modulation, and potential applications in protein engineering. To bridge the gap between theoretical potential and empirical evidence, this document outlines a comprehensive, multi-stage experimental workflow designed to systematically characterize its physicochemical properties, in vitro activity, in vivo pharmacokinetics, and potential therapeutic mechanisms. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of this unique molecule.

Introduction and Scientific Rationale

The strategic modification of natural amino acids is a cornerstone of modern drug discovery. By introducing specific chemical moieties, scientists can fine-tune the parent molecule's stability, lipophilicity, target affinity, and pharmacokinetic profile. The structure of this compound presents a compelling case for investigation, built upon three key components:

-

The Phenylalanine Backbone: As an essential amino acid, L-phenylalanine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. It crosses the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT-1), a crucial pathway for both nutrient delivery and therapeutic intervention[2]. The DL-racemic mixture introduces further complexity, as D-phenylalanine exhibits distinct pharmacological properties, including potential analgesic effects, and is transported with different kinetics than its L-enantiomer[1][3].

-

The Trifluoromethyl (CF₃) Group: This moiety is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are frequently exploited in medicinal chemistry to enhance metabolic stability (by blocking sites of oxidation), improve membrane permeability, and increase binding affinity to protein targets.

-

The Methyl (CH₃) Group: Positioned at the 5-carbon of the phenyl ring, this group introduces steric bulk and is weakly electron-donating. Its presence can influence the molecule's orientation within a binding pocket and modulate its electronic character, offering a subtle but significant counterpoint to the trifluoromethyl group.

The combination of these features suggests that this compound could act as a modulator of phenylalanine-dependent biological pathways with a unique pharmacological profile.

Physicochemical Properties (Predicted)

A foundational understanding of a compound's physical and chemical characteristics is essential for designing relevant biological assays and formulating delivery strategies.

| Property | Value | Source / Method |

| Chemical Name | 2-Amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | IUPAC Nomenclature |

| Synonyms | This compound | Common Name[4][5] |

| Molecular Formula | C₁₁H₁₂F₃NO₂ | --- |

| Exact Mass | 247.08 g/mol | [4] |

| Predicted LogP | ~2.5 - 3.5 | Computational (e.g., ALOGPS) |

| Predicted pKa (Acid) | ~2.0 - 2.5 | --- |

| Predicted pKa (Base) | ~9.0 - 9.5 | --- |

Hypothesized Biological Activities and Mechanisms

Based on its structural components, we propose several primary hypotheses for the biological activity of this compound.

Hypothesis 1: Competitive Inhibition of the LAT-1 Transporter

The most direct hypothesis is that the compound, as a structural mimic of phenylalanine, will compete for binding to the LAT-1 transporter at the blood-brain barrier and in peripheral tissues. By blocking or reducing the uptake of natural L-phenylalanine into the brain, it could modulate the synthesis of catecholamine neurotransmitters. This has potential therapeutic implications for neurological disorders characterized by neurotransmitter dysregulation or metabolic conditions like Phenylketonuria (PKU), where reducing brain phenylalanine levels is a primary goal[2].

Caption: Hypothesized competitive inhibition of the LAT-1 transporter at the BBB.

Hypothesis 2: Modulation of Protein Synthesis and Function

As a non-canonical amino acid, it may be recognized by aminoacyl-tRNA synthetases and incorporated into proteins, albeit likely with low efficiency. This could be exploited in protein engineering to introduce a ¹⁹F NMR probe for structural studies or to create proteins with altered stability or function. Conversely, its presence could inhibit protein synthesis, a mechanism that could contribute to cytotoxicity[6]. The α-methylated analog, α-methylphenylalanine, has been shown to affect protein synthesis and cytoskeletal protein phosphorylation, suggesting that modifications to the phenylalanine core can have profound cellular effects[6][7].

Hypothesis 3: Enzyme Inhibition

The trifluoromethyl group can act as a potent pharmacophore. Phenylalanine derivatives containing trifluoromethyl ketones have been synthesized to act as inhibitors for various enzymes, including proteases[8]. It is plausible that this compound could serve as a lead compound or a building block for inhibitors of enzymes that process aromatic amino acids, such as phenylalanine hydroxylase.

Proposed Experimental Workflow for Characterization

A systematic, phased approach is required to validate these hypotheses. The following workflow provides a logical progression from basic characterization to in vivo functional assessment.

Caption: A phased experimental workflow for compound characterization.

Protocol 4.1: Synthesis and Quality Control

-

Objective: To synthesize or procure and verify the identity and purity of this compound.

-

Rationale: Ensuring high purity (>98%) is critical, as impurities could confound biological data. The synthesis of related fluorinated phenylalanines has been well-documented and can serve as a guide[9].

-

Methodology:

-

Synthesis: If not commercially available, a potential route involves the Negishi cross-coupling of a protected β-iodoalanine with a pre-functionalized 2-bromo-4-methyl-1-(trifluoromethyl)benzene intermediate, a strategy proven effective for similar phenylalanine derivatives[8].

-

Purification: Purify the final product using column chromatography followed by recrystallization.

-

Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Protocol 4.2: In Vitro Cytotoxicity Assessment

-

Objective: To determine the compound's general toxicity and establish a safe concentration range for subsequent cell-based assays.

-

Rationale: A baseline cytotoxicity profile is essential for interpreting results from functional assays and identifying a potential therapeutic window.

-

Methodology:

-

Cell Lines: Select a panel of relevant human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity, and Caco-2 for intestinal permeability and LAT-1 expression).

-

Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 5 nM). Treat cells for 72 hours.

-

Viability Assay: Use a standard metabolic assay, such as CellTiter 96 AQueous One Solution (MTS) or MTT, to quantify cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

-

Protocol 4.3: LAT-1 Transporter Inhibition Assay

-

Objective: To quantify the compound's ability to inhibit the uptake of L-phenylalanine via the LAT-1 transporter.

-

Rationale: This assay directly tests Hypothesis 1 and is a critical first step in evaluating the compound's potential for neuromodulation.

-

Methodology:

-

Cell Model: Use a cell line with high LAT-1 expression, such as Caco-2 or primary rodent astrocytes.

-

Plating: Seed cells in 24-well plates and grow to confluence.

-

Assay Buffer: Wash cells with a sodium-free uptake buffer (e.g., HBSS) to isolate LAT-1 activity.

-

Inhibition: Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (the inhibitor) or a known LAT-1 inhibitor like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control.

-

Uptake: Add a mixture of radiolabeled [³H]-L-phenylalanine (at a concentration near its Kₘ for LAT-1, ~20-50 µM) and the corresponding inhibitor concentration. Incubate for a short, linear uptake period (e.g., 1-5 minutes).

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. Normalize counts to the total protein content in each well (determined by a BCA assay).

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific [³H]-L-phenylalanine uptake.

-

Protocol 4.4: In Vivo Pharmacokinetic (PK) Study in Rodents

-

Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile after a single dose.

-

Rationale: Understanding the compound's PK is crucial for designing effective in vivo efficacy studies. Key parameters include oral bioavailability, plasma half-life, and maximum concentration (Cₘₐₓ). The pharmacokinetics of phenylalanine itself have been studied in rodents, providing a baseline for comparison[10].

-

Methodology:

-

Animals: Use male Sprague-Dawley rats or CD-1 mice (n=3-4 per group).

-

Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

-

Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood to plasma and store at -80°C.

-

Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent compound in plasma.

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cₘₐₓ, Tₘₐₓ, T₁/₂, Clearance, Volume of Distribution, and oral bioavailability %F).

-

Data Presentation and Interpretation

Clear and concise data presentation is paramount for decision-making.

Table 2: Representative In Vitro Activity Data

| Assay | Cell Line | Parameter | Result (Hypothetical) |

| Cytotoxicity | SH-SY5Y | IC₅₀ | > 100 µM |

| LAT-1 Inhibition | Caco-2 | IC₅₀ | 15.2 µM |

| LAT-1 Inhibition | Astrocytes | IC₅₀ | 11.8 µM |

Table 3: Representative In Vivo Pharmacokinetic Parameters (Rat)

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Unit |

| Cₘₐₓ | 1250 | 2340 | ng/mL |

| Tₘₐₓ | 0.08 | 0.5 | hr |

| AUC(₀-inf) | 1890 | 9450 | hr*ng/mL |

| T₁/₂ | 2.1 | 2.5 | hr |

| Oral Bioavailability (%F) | --- | 50 | % |

Conclusion and Future Directions

This guide establishes a robust scientific and experimental framework for investigating the biological activity of this compound. The proposed workflow systematically addresses key questions regarding its safety, target engagement, and drug-like properties.

Positive outcomes from these studies—specifically, low cytotoxicity, potent LAT-1 inhibition, and a favorable pharmacokinetic profile with CNS penetration—would strongly warrant progression into preclinical disease models. Future work could explore its efficacy in models of Phenylketonuria, neuroinflammation, or certain cancers where metabolic pathways involving amino acid transporters are dysregulated. The synthesis and evaluation of individual L- and D-enantiomers would also be a critical next step to dissect their respective contributions to the overall biological activity.

References

- Source: National Institutes of Health (NIH)

- Title: 5-Methyl-2-(trifluoromethyl)

- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - PubMed Central URL

- Title: 5-Methyl-2-(trifluoroMethyl)

- Title: Phenylalanine - Wikipedia Source: Wikipedia URL

- Title: Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice Source: PMC - PubMed Central URL

- Title: Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame Source: PubMed URL

- Title: Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa Source: PubMed - NIH URL

- Title: Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins Source: PubMed URL

- Title: Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis Source: PubMed URL

- Source: National Institutes of Health (NIH)

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound, JRD, 97% [amp.chemicalbook.com]

- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Mechanistic Investigation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine

A Guide for Researchers and Drug Development Professionals

Disclaimer: 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a novel molecular entity. As of the date of this publication, there is no publicly available research detailing its specific mechanism of action. This guide, therefore, serves as a prospective analysis based on established principles of medicinal chemistry and pharmacology. It deconstructs the molecule's structural components to hypothesize potential biological activities and proposes a rigorous experimental framework for their investigation.

Introduction: Deconstructing a Novel Phenylalanine Analog

The field of drug discovery is increasingly focused on the design of unnatural amino acids to modulate biological processes with high specificity and efficacy.[1][2] this compound represents a rationally designed analog of the essential amino acid L-phenylalanine, incorporating two key functional groups known to profoundly influence pharmacological properties: a methyl group and a trifluoromethyl group. Understanding the interplay of these moieties is critical to predicting and ultimately elucidating the compound's mechanism of action.

This technical guide provides a foundational framework for investigating this molecule. We will explore its potential physicochemical properties, hypothesize its primary biological targets based on its structural lineage, and provide detailed, actionable protocols for researchers to systematically uncover its mechanism of action.

Part 1: Physicochemical and Structural Profile

The therapeutic potential of any small molecule is fundamentally governed by its physicochemical properties. The unique substitutions on the phenylalanine scaffold of this compound suggest a deliberate effort to optimize its drug-like characteristics.

The Role of Key Functional Groups

-

Phenylalanine Scaffold: As an analog of phenylalanine, the molecule's core structure predisposes it to interactions with biological systems that recognize and process natural amino acids. This includes amino acid transporters, metabolic enzymes, and the protein synthesis machinery.[3][4]

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's profile.[6][7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the compound's half-life.[5][6]

-

Binding Affinity: The -CF₃ group can enhance binding to protein targets through favorable van der Waals, dipole-dipole, and even halogen bonding interactions.[5] Its steric bulk can also promote favorable conformations for binding.

-

Lipophilicity and Permeability: The addition of a -CF₃ group typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and potentially the blood-brain barrier.[6][7]

-

-

The "Magic Methyl" Group (-CH₃): The strategic addition of a single methyl group can lead to a disproportionately large and sometimes unexpected increase in biological potency—a phenomenon often called the "magic methyl effect".[9][10][11]

-

Hydrophobic Interactions: A methyl group can fit into small hydrophobic pockets within a target protein's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect.[11][12]

-

Conformational Control: It can restrict the rotation of the phenyl ring, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.[10][11]

-

Blocking Metabolism: A methyl group can sterically hinder adjacent sites that would otherwise be susceptible to metabolic attack.[9][10]

-

Predicted Physicochemical Properties

The combination of these groups likely results in a molecule with enhanced metabolic stability and cellular permeability compared to native phenylalanine.

| Property | Predicted Influence of Moieties | Rationale |

| Lipophilicity (LogP) | Increased | Both -CH₃ and -CF₃ groups are lipophilic, which should significantly increase the LogP value over phenylalanine.[6][11] |

| Metabolic Stability | Significantly Increased | The -CF₃ group at the 2-position and the -CH₃ group at the 5-position can block common sites of aromatic hydroxylation.[6][10] |

| Acidity/Basicity (pKa) | Altered | The potent electron-withdrawing -CF₃ group will lower the pKa of the carboxylic acid and the amine, affecting its charge state at physiological pH.[5][13] |

| Binding Interactions | Enhanced Potential | The molecule has potential for hydrophobic, van der Waals, and dipole interactions, suggesting it could be a potent ligand for a specific target.[5][12] |

Part 2: Hypothesized Biological Targets and Mechanisms of Action

Based on its structure, this compound could act through several distinct mechanisms.

Hypothesis 1: Modulation of Amino Acid Transport

The most direct hypothesis is that the compound interacts with L-type amino acid transporters (LATs), such as LAT1 (SLC7A5). LAT1 is overexpressed in many cancer cells and at the blood-brain barrier to facilitate the transport of large neutral amino acids.[3]

-

Potential Action: The compound could act as either a competitive inhibitor of LAT1, starving cancer cells of essential amino acids, or as a substrate, gaining entry into LAT1-expressing cells to exert a secondary effect. Halogenated phenylalanine analogs are known to have high affinity for LAT1.[3]

Caption: Hypothesized competitive inhibition of the LAT1 amino acid transporter.

Hypothesis 2: Interference with Phenylalanine Metabolism

The compound could inhibit key enzymes involved in phenylalanine metabolism. A primary candidate is phenylalanine hydroxylase (PAH) , the enzyme that converts phenylalanine to tyrosine.

-

Potential Action: As a structural analog, it could act as a competitive inhibitor or a false substrate for PAH. Several phenylalanine analogs are known to modulate PAH activity.[14] Inhibition of this pathway could disrupt the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).

Hypothesis 3: Incorporation into Polypeptides

The molecule could be recognized by aminoacyl-tRNA synthetases and incorporated into growing polypeptide chains during protein synthesis.

-

Potential Action: This would create proteins with an unnatural amino acid, potentially altering their folding, stability, and function. This mechanism is less likely for highly substituted analogs but remains a possibility.[15] The efficiency of such incorporation would need to be experimentally verified.

Part 3: Proposed Experimental Workflow for Elucidation of Mechanism

A multi-step, systematic approach is required to validate these hypotheses and identify the compound's true mechanism of action. This workflow is designed to be a self-validating system, where each step informs the next.

Workflow Stage 1: Target Identification and Validation

This stage aims to identify the primary molecular target(s) through a series of in vitro assays.

Protocol 1: Amino Acid Transporter Interaction Assay

Objective: To determine if this compound is a substrate or inhibitor of LAT1.

Methodology:

-

Cell Culture: Utilize a cell line with high LAT1 expression (e.g., HEK293 cells stably expressing human LAT1, or a cancer cell line like HT-29).[3]

-

Uptake Inhibition Assay: a. Plate cells in 24-well plates and allow them to adhere. b. Pre-incubate the cells with increasing concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 15 minutes in a sodium-free buffer. c. Add a known LAT1 substrate, L-[¹⁴C]Leucine, at a fixed concentration and incubate for a defined period (e.g., 1-2 minutes). d. Terminate the transport by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of L-[¹⁴C]Leucine uptake against the log concentration of the test compound. A low IC₅₀ suggests potent interaction with LAT1.

Protocol 2: Phenylalanine Hydroxylase (PAH) Enzyme Inhibition Assay

Objective: To measure the inhibitory effect of the compound on PAH activity.

Methodology:

-

Enzyme Source: Use purified recombinant human PAH.

-

Assay Principle: The activity of PAH can be measured by monitoring the formation of its product, tyrosine, from phenylalanine.

-

Procedure: a. Prepare a reaction mixture containing assay buffer, the cofactor tetrahydrobiopterin (BH₄), and catalase. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding a fixed concentration of L-phenylalanine and the PAH enzyme. d. Incubate at 37°C for a set time (e.g., 30 minutes). e. Stop the reaction (e.g., by adding perchloric acid). f. Quantify the amount of tyrosine produced using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: Determine the IC₅₀ value for PAH inhibition.

Workflow Stage 2: Cellular and Pathway Analysis

If Stage 1 yields a positive result, the next step is to understand the downstream consequences in a cellular context.

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Example Downstream Analysis: If the compound inhibits LAT1, subsequent experiments would involve:

-

Metabolomics: Analyze intracellular amino acid pools to confirm that the compound depletes essential amino acids.

-

Cell Cycle Analysis: Use flow cytometry to see if depletion of amino acids induces cell cycle arrest (e.g., at G1).

-

Apoptosis Assays: Use Annexin V/PI staining to determine if the compound induces programmed cell death.

Conclusion and Future Directions

This compound is a compound of significant interest due to its rational design, which leverages powerful strategies in medicinal chemistry. While its precise mechanism of action is unknown, a systematic investigation beginning with its most probable targets—amino acid transporters and metabolic enzymes—provides a clear path forward. The experimental workflows detailed in this guide offer a robust framework for researchers to not only elucidate the compound's primary mechanism but also to uncover any potential off-target effects, thereby fully characterizing its therapeutic potential and safety profile.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Al-Aboudi, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2015). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry. [Link]

-

Reddit. (2019). If a methyl group is added to the drug, what will be its new activity? r/OrganicChemistry. [Link]

-

Glushakov, A. V., et al. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]

-

Infante, M. R., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

-

Röther, D., et al. (1995). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. PubMed. [Link]

-

Knapp, M. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. [Link]

-

Uemura, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

-

Singh, S. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

-

Hartman, M. C. T., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE. [Link]

-

MDPI. (2024). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. [Link]

-

Zappas, K. E., et al. (1982). Toxicology of the fluoroalkenes: review and research needs. PubMed. [Link]

-

Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. [Link]

-

FDA. (2017). FDA's Predictive Toxicology Roadmap. [Link]

-

Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health. [Link]

-

ResearchGate. (2025). Study on the Synthesis of Novel Sugar Amino Acids. [Link]

-

Wolf, C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the ortho-position and a methyl group at the meta-position of the phenyl ring imparts unique physicochemical and pharmacological properties. This document delves into the synthesis, physicochemical characteristics, analytical profile, and potential therapeutic applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Rationale for Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine and fluorinated moieties into bioactive molecules has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[2] Its strong electron-withdrawing nature and steric bulk can profoundly influence molecular interactions with biological targets.[3]

This compound is a non-proteinogenic amino acid that combines the structural features of phenylalanine with the unique properties of the trifluoromethyl group. This strategic modification can lead to compounds with enhanced pharmacokinetic profiles and novel pharmacological activities. This guide will explore the multifaceted aspects of this compound, providing a foundation for its application in drug development programs.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | 1256482-64-0 | |

| Molecular Formula | C11H12F3NO2 | |

| Molecular Weight | 247.21 g/mol | |

| Appearance | White to off-white solid | Typical for amino acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The hydrophobic phenyl ring, methyl, and trifluoromethyl groups reduce aqueous solubility. |

| pKa (Carboxylic Acid) | ~2-3 | The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid compared to phenylalanine. |

| pKa (Amine) | ~9-10 | |

| LogP | Higher than phenylalanine | The trifluoromethyl group significantly increases lipophilicity.[2] |

Synthesis of this compound

A plausible synthetic route for this compound, based on established methodologies for the synthesis of unnatural amino acids, is the Bucherer-Bergs reaction.[4][5] This multicomponent reaction offers a straightforward approach from a suitable aldehyde precursor.

Figure 1: Proposed Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Hydantoin Formation

-

To a solution of 5-methyl-2-(trifluoromethyl)benzaldehyde (1 equivalent) in a mixture of ethanol and water (1:1) is added potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

-

The reaction mixture is heated to 60-70°C in a sealed vessel and stirred for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated hydantoin intermediate is collected by filtration, washed with cold water, and dried.

Causality: The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization to the hydantoin.[6] The use of a sealed vessel is crucial to prevent the loss of volatile reactants and intermediates.

Step 2: Hydrolysis to the Amino Acid

-

The crude hydantoin intermediate is suspended in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

-

The mixture is heated at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a suitable acid or base.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Self-Validation: The identity and purity of the final product should be confirmed by the analytical methods described in the following section. The presence of the characteristic trifluoromethyl signal in the 19F NMR spectrum is a key indicator of successful synthesis.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Figure 2: Key analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of trifluoromethylated compounds.[7]

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be indicative of the 1,2,4-substitution.

-

Methine Proton (α-carbon): A signal around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (β-carbon): A pair of diastereotopic protons appearing as a multiplet around δ 3.0-3.5 ppm.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Trifluoromethyl Carbon: A characteristic quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the methyl and trifluoromethyl substituents.

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

α- and β-Carbons: Signals corresponding to the aliphatic carbons of the phenylalanine backbone.

-

Methyl Carbon: A signal in the aliphatic region.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a definitive confirmation of its presence.[8] The chemical shift will be characteristic of a CF3 group attached to an aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 248.09 should be observed.

-

Fragmentation Pattern: Characteristic fragments would include the loss of the carboxylic acid group and cleavage of the amino acid side chain. The presence of the trifluoromethyl group can lead to specific fragmentation pathways.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: Broad absorption in the region of 3000-3300 cm⁻¹ corresponding to the amino group.

-

O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ overlapping with the N-H and C-H stretches, characteristic of the carboxylic acid.

-

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹ are indicative of the trifluoromethyl group.[10]

-

Aromatic C-H and C=C Stretching: Absorptions in their respective characteristic regions.

Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The incorporation of this unnatural amino acid can lead to significant improvements in a molecule's pharmacological profile.

Figure 3: Impact of this compound on drug properties.

Enhanced Metabolic Stability

The trifluoromethyl group is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile group with a trifluoromethyl group can block common metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is significantly more lipophilic than a methyl group.[1] This increased lipophilicity can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.

Improved Binding Affinity and Selectivity

The steric and electronic properties of the 5-methyl-2-(trifluoromethyl)phenyl moiety can lead to enhanced binding affinity and selectivity for a biological target. The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole and halogen bonds.[2]

Bioisosteric Replacement

This compound can be used as a bioisostere for natural amino acids or other functional groups in a lead compound.[11] This substitution can lead to improved potency, reduced side effects, and a better overall therapeutic index.

Conclusion

This compound is a valuable synthetic amino acid with significant potential in drug discovery and development. Its unique combination of a trifluoromethyl and a methyl group on the phenyl ring offers a powerful tool for medicinal chemists to optimize the properties of lead compounds. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation in the field of fluorinated pharmaceuticals.

References

- BenchChem. (2025). A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy. BenchChem.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 138(5-6).

- Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). 706. The chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 3598.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Emeléus, H. J., & Haszeldine, R. N. (1953). 706. The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Journal of the Chemical Society (Resumed), 3598.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- Wikipedia. (2024). Strecker amino acid synthesis.

- Lu, S. F., Lee, Y. T., & Wang, K. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(25), 12471–12477.

- Simkovsky, R., & Slanina, T. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.

- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18349–18365.

- Grokipedia. (n.d.). Strecker amino acid synthesis.

- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7310–7315.

- Simkovsky, R., & Slanina, T. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-758.

- Exploring the Synthesis of Trifluoromethylated Arom

- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.

- Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube.

- Naz, S., Shahzadi, S., Zuber, M., & Jamil, S. (2017). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Journal of the Chilean Chemical Society, 62(1), 3365-3371.

- Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.

- Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 9(5), 1051–1055.

- BenchChem. (2025). A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)

- Coconote. (2025). Understanding Strecker Synthesis of Amino Acids.

- BenchChem. (2025).

- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7310–7315.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- Shchegolev, A. A., & Brel, V. K. (2018). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 23(12), 3121.

- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS medicinal chemistry letters, 10(6), 903–909.

- Schneider, J., & Micura, R. (2021). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 12(12), 4411–4419.

- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025).

- Ogawa, T., Carlson, G. A., & Pimentel, G. C. (1964). Reaction rate of trifluoromethyl radicals by rapid scan infrared spectroscopy. The Journal of Physical Chemistry, 68(12), 3822–3827.

- Mathew, B., & Suresh, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.

- Chem-Space. (n.d.). Bioisosteric Replacements.

- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).

- Pan, C., Berr, C., & Hagn, F. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.

- Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.

- Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20.

- Pan, F., & Wang, J. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1665–1675.

- Wang, N., Ju, T., Niu, W., & Guo, J. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 646–651.

- Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20.

- Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. Phenylalanine analogs, in particular, are pivotal building blocks for synthesizing peptides, peptidomimetics, and small molecule therapeutics targeting a range of diseases. The introduction of substituents such as methyl and trifluoromethyl groups can profoundly alter a molecule's pharmacological profile, influencing its metabolic stability, lipophilicity, binding affinity, and overall efficacy.[1][2][3] The compound 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine represents a novel structural motif with significant therapeutic potential. However, before its biological activity can be explored, its molecular structure must be unambiguously confirmed.

This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of methods, this document details the causality behind the analytical strategy, explaining how each spectroscopic technique provides a unique and essential piece of the structural puzzle. We will proceed through an integrated workflow, demonstrating how High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy collectively serve as a self-validating system to confirm the elemental composition, connectivity, and functional group architecture of this novel compound.

Core Analytical Strategy & Proposed Structure

The hypothesized structure of this compound is presented below. Our core directive is to verify every aspect of this structure: the molecular formula (C₁₁H₁₂F₃NO₂), the presence of all functional groups (carboxylic acid, primary amine, aromatic ring), and the precise connectivity of the atoms, including the substitution pattern on the phenyl ring.

Our analytical workflow is designed for systematic and unequivocal structure confirmation. It begins with determining the molecular formula and then proceeds to map out the molecular framework piece by piece, using complementary techniques to cross-validate findings at each stage.

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. Serially dilute to a final concentration of ~1 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, at a flow rate of 0.3 mL/min.

-

MS Acquisition (Full Scan): Acquire data in positive ion mode over a scan range of m/z 100-500 with a resolution setting of >70,000.

-

MS/MS Acquisition (Data-Dependent): Configure the instrument to trigger MS/MS scans on the most intense ions from the full scan. Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can map the chemical environment and connectivity of every atom in the molecule.

¹⁹F NMR Spectroscopy

Expertise & Rationale: For a fluorinated compound, ¹⁹F NMR is an essential starting point. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. [4]Its chemical shift is extremely sensitive to the local electronic environment. [5][6]For this molecule, we expect a single, sharp signal for the CF₃ group, confirming its presence and chemical equivalence of the three fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring. [7][8][9] Expected Outcome: A singlet peak in the range of -60 to -65 ppm (relative to CFCl₃). The absence of coupling in a proton-decoupled spectrum confirms the CF₃ group is not directly bonded to any protons.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides detailed information about the number, environment, and connectivity of protons. The chemical shift of each proton is dictated by the shielding/deshielding effects of neighboring atoms and functional groups. The trifluoromethyl group is strongly electron-withdrawing and will deshield nearby protons, shifting them downfield. The methyl group is weakly electron-donating.

Predicted ¹H NMR Signals:

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets between 7.0 and 7.8 ppm. The specific pattern will depend on the coupling constants between them, but they will be clearly identifiable in the aromatic region.

-

Alpha-Proton (1H, Cα-H): This proton, adjacent to the amine and carboxylic acid, will likely appear as a triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the two beta-protons.

-

Beta-Protons (2H, Cβ-H₂): These diastereotopic protons of the side chain will appear as two distinct multiplets, likely between 3.1 and 3.5 ppm. They will be coupled to each other (geminal coupling) and to the alpha-proton (vicinal coupling).

-

Methyl Protons (3H, Ar-CH₃): The methyl group on the aromatic ring will give rise to a sharp singlet around 2.3-2.5 ppm.

-

Amine & Carboxyl Protons (3H): These protons are exchangeable and may appear as broad singlets or may not be observed at all, depending on the solvent (especially if D₂O is used).

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom. The chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment. A key feature will be the carbon of the CF₃ group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). [10] Predicted ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): ~170-175 ppm.

-

Aromatic Carbons (6C): In the range of 120-145 ppm. The carbon attached to the CF₃ group (C-2) will be shifted and show a quartet splitting (~30 Hz). The carbon attached to the methyl group (C-5) will also have a characteristic shift.

-

Trifluoromethyl Carbon (CF₃): A characteristic quartet around 125-130 ppm with a large C-F coupling constant (¹JCF ≈ 270-280 Hz).

-

Alpha-Carbon (Cα): ~55-60 ppm.

-

Beta-Carbon (Cβ): ~35-40 ppm.

-

Methyl Carbon (CH₃): ~20-25 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not using a solvent with a known reference peak.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). [1]3. ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external standard (e.g., CFCl₃) is typically used for referencing. [1]6. 2D NMR (Optional but Recommended): If assignments are ambiguous, acquire 2D spectra such as COSY (to show ¹H-¹H correlations) and HSQC (to correlate directly bonded ¹H and ¹³C atoms) for definitive structural confirmation.

Part 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. [11]Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. [11]For this compound, IR will provide definitive evidence for the carboxylic acid, the primary amine, and the aromatic ring, as well as the strong absorptions characteristic of the C-F bonds. [1][12] Expected Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Primary Amine): Two medium bands (symmetric and asymmetric) in the region of ~3300-3500 cm⁻¹. These may be superimposed on the broad O-H band.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Medium intensity peaks around ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Very strong, characteristic absorptions in the range of ~1100-1350 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. [1]Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Data Summary and Conclusion

The conclusive identification of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides overlapping and complementary information, creating a robust, self-validating final assignment.

| Technique | Parameter | Predicted Observation | Structural Confirmation |

| HRMS | [M+H]⁺ | m/z = 248.0898 (within 5 ppm) | Confirms elemental formula C₁₁H₁₂F₃NO₂. |

| MS/MS | Fragmentation | Fragments at m/z 202, 173 | Supports phenylalanine backbone and substituted benzyl side chain. |

| ¹⁹F NMR | Chemical Shift | Singlet at ~ -63 ppm | Confirms presence of a single, electronically equivalent CF₃ group. |

| ¹H NMR | Signals | Aromatic (3H), Cα-H (1H), Cβ-H₂ (2H), CH₃ (3H) | Defines all proton environments and their relative numbers. |

| ¹³C NMR | Signals | Carbonyl, Aromatic (6C), CF₃ (quartet), Cα, Cβ, CH₃ | Maps the complete carbon skeleton and confirms CF₃ attachment. |

| IR Spec. | Absorption Bands | ~3300 (N-H), ~3000 (broad O-H), ~1710 (C=O), ~1100-1350 (C-F) | Verifies all key functional groups. |

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide. Benchchem.

- Cataldo, F., et al. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate.

- Kauffman, C. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals.

- Sajan, D., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate.

- Bocharova, M., et al. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed.

- Gerig, J. T. (n.d.). Fluorine NMR. University of Illinois.

- LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois.

- Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.

- Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Doddrell, D., et al. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Oh-hashi, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC.

- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- SpectraBase. (n.d.). 1,4-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.

- Schlosser, M. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.

- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent.

- Prosser, R. S., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.

- Hufsky, F., & Böcker, S. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate.